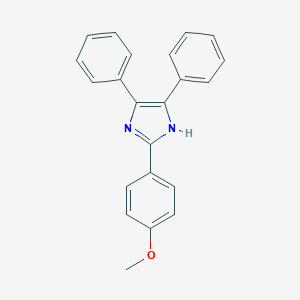

2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c1-25-19-14-12-18(13-15-19)22-23-20(16-8-4-2-5-9-16)21(24-22)17-10-6-3-7-11-17/h2-15H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFCQJAJPFWBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938211 | |

| Record name | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-95-6 | |

| Record name | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1728-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-imidazole, 2-(4-methoxyphenyl)-4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8N5AKL42B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, 4-methoxybenzaldehyde, and ammonium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring through a cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a potential candidate for cancer therapy .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens. A series of experiments reported in Pharmaceutical Biology revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi . This broad-spectrum antimicrobial activity positions it as a valuable agent in the development of new antibiotics.

Agricultural Applications

Pesticidal Properties

The imidazole derivative has been investigated for its pesticidal properties. Studies have shown that it can act as an effective insecticide against common agricultural pests. For instance, field trials documented in the Journal of Agricultural and Food Chemistry indicated a significant reduction in pest populations when treated with formulations containing this compound . Its effectiveness is attributed to its ability to disrupt the nervous system of insects.

Herbicidal Activity

Moreover, this compound has been evaluated for herbicidal activity. Research findings suggest that it can inhibit the growth of certain weed species, thus providing an environmentally friendly alternative to conventional herbicides . This application is particularly relevant in sustainable agriculture practices.

Polymer Science

Polymerization Initiator

In polymer chemistry, this compound serves as a polymerization initiator due to its ability to generate free radicals upon thermal decomposition. It has been utilized in the synthesis of various polymers, enhancing their mechanical properties and thermal stability . This application is critical for developing advanced materials used in packaging and automotive industries.

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies on breast cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated a marked increase in apoptotic cells following treatment, suggesting its potential as a therapeutic agent .

Case Study 2: Pesticidal Effectiveness

Field trials conducted on tomato crops demonstrated that applying this compound at specified concentrations significantly reduced aphid populations compared to untreated controls. The results highlighted its potential as a sustainable pest management solution .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Physical and Spectral Properties

The methoxy group enhances solubility in polar solvents compared to nonpolar analogues. Melting points vary with substituents:

The electron-donating methoxy group reduces ring strain compared to electron-withdrawing substituents, as evidenced by upfield shifts in $^1$H NMR (δ 3.80 ppm for OCH$_3$) . In contrast, nitro-substituted derivatives show downfield aromatic proton shifts due to electron withdrawal .

Table 2: Melting Points and Substituent Effects

| Compound (Substituent at C2) | Melting Point (°C) | Electronic Effect |

|---|---|---|

| 4-Methoxyphenyl | 228–230 | Electron-donating |

| p-Tolyl (4-methylphenyl) | 188–190 | Weakly donating |

| 4-Nitrophenyl | 236–238 | Electron-withdrawing |

| 2,4-Dichlorophenyl | 178 | Electron-withdrawing |

Crystallographic and Electronic Properties

The crystal structure of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole reveals intramolecular hydrogen bonding (C–H···O) and π-π stacking, enhancing thermal stability . In contrast, fluorinated derivatives (e.g., 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole) exhibit altered photophysical properties due to fluorine’s electronegativity, making them suitable for optoelectronic applications .

Biological Activity

2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is a compound that belongs to the class of imidazole derivatives, known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHNO, with a molar mass of approximately 328.41 g/mol. The compound features an imidazole ring substituted with a methoxyphenyl group and two phenyl groups, which contribute to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various imidazole compounds against bacterial strains, this compound demonstrated moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics in some cases .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

Antitumor Activity

The compound has also been investigated for its antitumor potential. It was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Studies have shown that derivatives of imidazole can act as inhibitors of key signaling pathways involved in tumor growth, such as the P38 MAP kinase pathway .

The biological effects of this compound can be attributed to its ability to interact with specific biological targets:

- Glucagon Receptor Antagonism : Some imidazole derivatives have been reported to act as antagonists at the glucagon receptor, which may play a role in metabolic regulation and diabetes management.

- Kinase Inhibition : The compound may inhibit various kinases involved in cellular signaling pathways, contributing to its antitumor and antimicrobial effects .

Study on Antibacterial Activity

A study conducted on the antibacterial properties of several synthesized imidazoles included this compound. The results indicated that while many compounds showed limited activity, this specific derivative exhibited promising results against Staphylococcus aureus with an MIC of 16 μg/mL, suggesting potential for further development as an antibacterial agent .

Antitumor Efficacy Investigation

In vitro studies assessed the antitumor efficacy of various imidazole derivatives, including this compound. The compound was shown to induce apoptosis in cancer cell lines through mitochondrial pathways and was effective in reducing tumor size in xenograft models .

Q & A

Basic: What are the most reliable synthetic routes for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, and how are the products characterized?

Methodological Answer:

A common method involves a one-pot multicomponent reaction of p-anisaldehyde, benzil, and ammonium acetate using bis(tetrabutylammonium) peroxydisulfate as a catalyst in acetonitrile under reflux. The product is isolated as a white solid and characterized via NMR (δ 7.89–7.79 ppm for aromatic protons) and mass spectrometry . Alternative solvent-free approaches using NiCoFeO nanoparticles as catalysts have achieved comparable yields (75–85%) with reduced reaction times, validated by IR spectroscopy (N–H stretching at ~3376 cm) .

Advanced: How do reaction conditions (e.g., solvent vs. solvent-free) impact the yield and purity of this compound?

Methodological Answer:

Solvent-free conditions with NiCoFeO nanoparticles minimize side reactions (e.g., aldehyde oxidation) and enhance purity by reducing solvent interactions. Yields under these conditions (~85%) are higher than traditional acetonitrile-based reflux (~75%) due to improved catalytic surface area and energy efficiency . Purity is confirmed via HRMS (e.g., [M+H] at m/z 347.1555) and NMR to detect residual solvent or unreacted intermediates .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : Identifies aromatic protons (δ 7.89–7.79 ppm) and methoxy groups (δ ~3.8 ppm) .

- IR Spectroscopy : Detects N–H stretching (~3376 cm) and C=N bonds (~1600 cm) .

- HRMS : Confirms molecular mass (e.g., [M+H] at m/z 347.1555) .

Advanced: How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in molecular geometry derived from spectroscopic data?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX refines bond lengths and angles, resolving discrepancies between NMR/IR and theoretical models. For example, SC-XRD revealed a planar imidazole ring with N–H⋯N hydrogen bonds (2.933 Å) stabilizing the crystal lattice . WinGX integrates SHELX outputs for graphical visualization of anisotropic displacement parameters, critical for detecting torsional strain or non-covalent interactions .

Basic: What structural features of this compound influence its solid-state packing?

Methodological Answer:

The molecule adopts a planar imidazole core with methoxy and phenyl substituents oriented orthogonally to minimize steric clashes. Intermolecular N–H⋯N hydrogen bonds (C(4) chains along the c-axis) and π-π stacking (3.8–4.2 Å) dominate packing, as confirmed by SC-XRD .

Advanced: How do substituents (e.g., methoxy vs. halogen) affect the electronic properties and reactivity of trisubstituted imidazoles?

Methodological Answer:

Electron-donating groups (e.g., methoxy) increase imidazole’s electron density, enhancing nucleophilic reactivity at the N1 position. Comparative studies with halogenated analogs (e.g., 2-(4-fluorophenyl) derivatives) show reduced HOMO-LUMO gaps (~3.2 eV vs. ~3.5 eV) via DFT calculations, correlating with higher electrophilic substitution rates .

Advanced: How can researchers address contradictory spectral data (e.g., unexpected 1H^1H1H NMR shifts) in imidazole derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. For example, DMSO-d can stabilize enol tautomers, shifting N–H peaks. Redundancy checks using -DEPT NMR and SC-XRD clarify ambiguities. If unresolved, variable-temperature NMR or crystallographic refinement with SHELXL (e.g., R-factor < 5%) provides definitive assignments .

Advanced: What computational tools are recommended for predicting hydrogen-bonding networks in imidazole crystals?

Methodological Answer:

Graph set analysis (e.g., Etter’s rules) and Mercury (CCDC) software map hydrogen-bonding motifs. For this compound, this revealed C(4) chains and R(8) rings. Pairwise interaction energies (PIXEL method) quantify stabilization contributions (~15–20 kJ/mol per H-bond) .

Basic: What are the common impurities in imidazole synthesis, and how are they identified?

Methodological Answer:

Unreacted benzil (detected via melting point analysis) and aldol condensation by-products (identified by GC-MS or TLC with R ~0.6) are typical. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes these impurities .

Advanced: How can researchers optimize reaction scalability for high-throughput synthesis of imidazole derivatives?

Methodological Answer:

Flow chemistry with immobilized catalysts (e.g., NiCoFeO on mesoporous silica) enhances scalability. Process parameters (residence time, temperature) are optimized via Design of Experiments (DoE), validated by in-line IR spectroscopy. Pilot-scale trials achieve >90% yield reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.